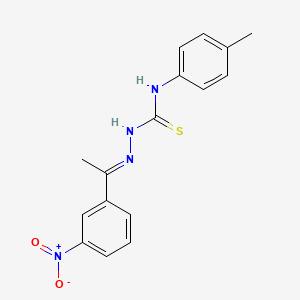
1-(3-nitrophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)-1-ethanone N-(4-methylphenyl)thiosemicarbazone, also known as Nitrophenyl Ethyl Thiosemicarbazone (NPET), is a chemical compound that has been widely studied for its potential applications in various scientific fields. NPET is a thiosemicarbazone derivative that has been synthesized using various methods and has been shown to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of NPET is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. NPET has been shown to inhibit the activity of ribonucleotide reductase and topoisomerase II, which are enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects
NPET has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. NPET has also been shown to possess anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPET in lab experiments is its potential as a new drug candidate. NPET has been shown to possess various pharmacological properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using NPET in lab experiments is its toxicity. NPET has been shown to be toxic to both cancer and normal cells, making it difficult to determine the optimal dosage for therapeutic use.
Direcciones Futuras
There are several future directions for the study of NPET, including the development of new drugs based on its structure and the investigation of its mechanism of action. The development of new drugs based on NPET could lead to the discovery of new treatments for cancer, bacterial infections, and viral infections. Further investigation of the mechanism of action of NPET could provide insight into its potential applications in various scientific fields.
Métodos De Síntesis
NPET can be synthesized using several methods, including the reaction of 1-(3-nitrophenyl)-1-ethanone with thiosemicarbazide in the presence of an acid catalyst. The reaction yields NPET, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
NPET has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. NPET has been shown to possess anti-cancer, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-6-8-14(9-7-11)17-16(23)19-18-12(2)13-4-3-5-15(10-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVEZVIGCRRGK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrophenyl)ethanone N-(4-methylphenyl)thiosemicarbazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![N-acetyl-N-{2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B5911271.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)
![methyl 4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911290.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)
![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)